4-fluoro-N,N-diphenylaniline

Catalog No.
S3231613
CAS No.
437-25-2
M.F
C18H14FN
M. Wt
263.315
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-fluoro-N,N-diphenylaniline

CAS Number

437-25-2

Product Name

4-fluoro-N,N-diphenylaniline

IUPAC Name

4-fluoro-N,N-diphenylaniline

Molecular Formula

C18H14FN

Molecular Weight

263.315

InChI

InChI=1S/C18H14FN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H

InChI Key

LQDQVCOHANBTIC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)F

solubility

not available

Organic Light-Emitting Diodes (OLEDs):

4-Fluoro-N,N-diphenylaniline (4-FDPA) finds potential application in the development of organic light-emitting diodes (OLEDs) due to its properties as an organic semiconductor. Research suggests that 4-FDPA can function as a hole transporting material (HTM) in OLED devices. HTMs play a crucial role in facilitating the movement of holes (positive charges) within the OLED structure, which is essential for efficient light emission []. Studies have explored the use of 4-FDPA in single-layer and double-layer OLED configurations, investigating its impact on device performance parameters like luminance, efficiency, and operational stability [, ].

Other Potential Applications:

Beyond OLEDs, research has investigated the potential utility of 4-FDPA in other scientific research areas. Some examples include:

  • Organic photovoltaics (OPVs): Similar to OLEDs, OPVs involve organic materials for light harvesting and conversion into electrical energy. Studies have explored the application of 4-FDPA in OPV devices, potentially functioning as a hole transporting layer [].
  • Chemical sensors: The unique properties of 4-FDPA might be useful in developing chemical sensors. Research has examined its potential for sensing specific molecules or environmental conditions, although further exploration is needed.

4-Fluoro-N,N-diphenylaniline is an organic compound with the molecular formula C18H14FNC_{18}H_{14}FN and the CAS number 437-25-2. This compound consists of a central aniline structure substituted with two phenyl groups and a fluorine atom at the para position relative to the amine group. Its structure can be represented as follows:

text
Ph | N - Ph | F

where "Ph" denotes phenyl groups. The presence of fluorine in the para position influences its chemical properties, making it a subject of interest in various fields, including materials science and organic synthesis.

Due to its functional groups. Key reactions include:

  • Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under specific conditions, allowing for the formation of various derivatives.
  • Reduction Reactions: The compound can undergo reduction to yield corresponding amines.
  • Coupling Reactions: It can react with electrophiles in coupling reactions, often used in the synthesis of complex organic molecules.

These reactions are facilitated by the electron-withdrawing nature of the fluorine atom, which stabilizes negative charges during nucleophilic attack.

The biological activity of 4-fluoro-N,N-diphenylaniline has been explored in various studies. It exhibits potential:

  • Antimicrobial Properties: Some derivatives of diphenylanilines have shown activity against bacteria and fungi, suggesting that 4-fluoro-N,N-diphenylaniline might possess similar properties.
  • Anticancer Activity: Certain studies indicate that compounds with similar structures may inhibit cancer cell proliferation, although specific data on this compound is limited.

Further research is needed to fully elucidate its biological effects and mechanisms of action.

Several methods exist for synthesizing 4-fluoro-N,N-diphenylaniline:

  • Direct Fluorination: This method involves the introduction of fluorine into an aniline derivative using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Amination Reactions: Starting from 4-fluoroaniline, coupling reactions with phenyl groups can be performed using palladium-catalyzed cross-coupling techniques.
  • Ball Milling Techniques: Recent advancements suggest that mechanochemical methods, such as ball milling, can efficiently synthesize this compound by promoting reactions under solvent-free conditions .

Unique FeaturesN,N-DiphenylanilineTwo phenyl groups attached to amineDyes, pharmaceuticalsNo fluorine substitution4-Chloro-N,N-diphenylanilineChlorine instead of fluorineSimilar applications as aboveChlorine is less electronegative4-FluoroanilineSingle phenyl groupPrecursor for other compoundsSimpler structureN,N-Diethyl-4-fluoroanilineEthyl groups instead of phenylPharmaceuticalsDifferent alkyl substituents

The uniqueness of 4-fluoro-N,N-diphenylaniline lies in its dual phenyl substitution combined with a fluorine atom, providing distinct electronic properties that enhance its utility in organic synthesis and material science.

Interaction studies involving 4-fluoro-N,N-diphenylaniline focus on its reactivity with biological molecules and other chemical species. Research indicates that:

  • The compound may interact with proteins or enzymes, leading to inhibition or modification of biological pathways.
  • Studies on its binding affinity to various receptors are necessary to understand its potential therapeutic applications.

Such interactions are crucial for evaluating its safety profile and efficacy in medicinal chemistry.

Catalytic Systems for Ullmann-Type Coupling Reactions

The Ullmann coupling reaction remains the cornerstone for synthesizing 4-fluoro-N,N-diphenylaniline, enabling the formation of C–N bonds between fluorinated aryl halides and diphenylamine. Copper-based catalysts, particularly CuI and Cu₂O nanocrystals, dominate industrial applications due to their cost-effectiveness and compatibility with diverse solvents. For example, CuI (10 mol%) in choline chloride/glycerol deep eutectic solvents (DES) achieves 98% yield for analogous couplings at 100°C. Ligand systems, such as 1,10-phenanthroline or amino acids, enhance catalytic activity by stabilizing Cu(I) intermediates and facilitating oxidative addition.

Recent advances include palladium-based heterogeneous catalysts, such as Pd⁰-Fe₃O₄/polydopamine nanocomposites, which enable recyclability and reduce metal leaching. These systems achieve 72–95% yields for aryl halide homocoupling under mild conditions (80–120°C) with turnover frequencies (TOF) exceeding 2,000 h⁻¹. Gold nanoparticles supported on TiO₂ further improve selectivity for para-substituted products, minimizing ortho/meta by-products through steric effects.

Table 1. Catalytic Systems for Ullmann-Type Coupling of 4-Fluoro-N,N-Diphenylaniline

CatalystLigand/SolventTemperature (°C)Yield (%)TOF (h⁻¹)Source
CuICholine chloride/glycerol100981,500
Cu₂O nanocrystals2-(Ethylamino)ethanol120872,216
Pd⁰-Fe₃O₄/PDAWater/glucose80921,800
Au/TiO₂Ethanol90851,950

Mechanistic studies reveal that Cu(I) undergoes oxidative addition with aryl halides to form Cu(III) intermediates, followed by reductive elimination to release the coupled product. Palladium catalysts follow a similar pathway but exhibit superior tolerance toward electron-deficient aryl halides due to enhanced π-backbonding.

Fluorination Strategies for Para-Substituted Aniline Derivatives

Introducing fluorine at the para position of N,N-diphenylaniline requires precise control to avoid regioisomeric contamination. Two primary strategies prevail:

  • Direct Fluorination of Pre-Coupled Intermediates: Post-synthetic fluorination using Selectfluor® or F₂ gas is limited by poor selectivity and side reactions. Instead, pre-fluorinated aryl halides like 4-fluoroiodobenzene are preferred. For instance, coupling 4-fluoroiodobenzene with diphenylamine using CuI/DES yields 4-fluoro-N,N-diphenylaniline with >95% regioselectivity.
  • Halogen Exchange Reactions: Potassium fluoride (KF) in dimethylformamide (DMF) facilitates iodine-fluorine exchange on 4-iodo-N,N-diphenylaniline at 150°C, though this method risks dehalogenation.

Table 2. Fluorination Methods for Para-Substituted Anilines

MethodSubstrateReagent/ConditionsSelectivity (%)Yield (%)Source
Ullmann Coupling4-FluoroiodobenzeneCuI, DES, 100°C9895
Halogen Exchange4-Iodo-N,N-diphenylanilineKF, DMF, 150°C8578
Electrophilic FluorinationN,N-DiphenylanilineSelectfluor®, CH₃CN, 80°C6045

Purification Techniques for High-Purity Electronic-Grade Material Production

Residual copper (≤1 ppm) and oligomeric by-products must be eliminated to meet electronic-grade standards. Industrial protocols employ:

  • Column Chromatography: Silica gel with hexane/ethyl acetate (4:1) removes unreacted aryl halides and diarylamine by-products.
  • Recrystallization: Ethanol/water mixtures (3:1) at −20°C yield crystals with 99.9% purity, as confirmed by HPLC.
  • Distillation: Short-path distillation under vacuum (0.1 mmHg, 180°C) separates 4-fluoro-N,N-diphenylaniline from high-boiling impurities.

Table 3. Purification Efficiency for Electronic-Grade 4-Fluoro-N,N-Diphenylaniline

TechniqueResidual Cu (ppm)Purity (%)Throughput (kg/day)Source
Column Chromatography5–1098.510
Recrystallization≤199.950
Short-Path Distillation≤0.599.5100

Role of Fluorine Substituents in Charge Transport Efficiency

The strategic incorporation of fluorine atoms into the triphenylamine core fundamentally alters the electronic landscape of 4-fluoro-N,N-diphenylaniline. Cyclic voltammetry studies reveal a 0.35 eV reduction in LUMO energy compared to non-fluorinated analogs [2], significantly improving electron injection capabilities in organic field-effect transistors (OFETs). This electronic modification arises from fluorine’s strong electronegativity (-3.98 Pauling scale), which induces:

  • Permanent dipole moments of 1.8–2.3 D along the molecular axis [6]
  • Increased electron affinity through σ-inductive effects
  • Enhanced intermolecular interactions via C-F···H-C hydrogen bonding (2.1–2.4 Å) [2]

The table below quantifies fluorination impacts on key optoelectronic parameters:

PropertyNon-Fluorinated4-Fluoro DerivativeChange (%)
LUMO Energy (eV)-2.1-2.45-16.7
Hole Mobility (cm²/Vs)0.0030.012+300
PL Quantum Yield (%)4267+59.5
π-Stacking Distance (Å)3.893.51-9.8

Data compiled from [2] [6]

Fluorine’s small atomic radius (0.64 Å) minimizes steric disruption while enabling dense molecular packing, as evidenced by X-ray crystallography showing 15% increased packing density compared to methyl-substituted analogs [6]. This structural optimization facilitates balanced ambipolar charge transport, with OFET devices demonstrating electron/hole mobility ratios of 1:1.2 [2].

Donor-Acceptor Interactions in Triphenylamine-Based Architectures

The diphenylamine core serves as an electron-rich donor component, with its ionization potential measured at 5.1 eV through ultraviolet photoelectron spectroscopy [5]. When paired with acceptors like 2,4,6-triphenyl-1,3,5-triazine (TRZ), molecular dynamics simulations reveal:

  • 73.3% of molecules participate in π-π interactions at 280 K in toluene [7]
  • Optimal face-to-face distances of 3.68 Å with interaction energies of -14.08 kcal/mol [7]
  • Charge transfer integrals of 42–58 meV depending on substitution pattern [5]

The fluorine substituent modulates these interactions through two mechanisms:

  • Electronic polarization: Creates a 0.12 e partial positive charge on the adjacent carbon, enhancing acceptor binding affinity [5]
  • Conformational locking: Reduces rotational freedom of phenyl rings by 12–15° compared to hydrogen analogs, stabilizing donor-acceptor complexes [6]

Experimental evidence from time-resolved fluorescence shows a 2.3 ns component attributed to exciplex formation in TRZ-blended systems [7], with Förster resonance energy transfer efficiencies reaching 89% in optimized films [5]. This interplay between molecular structure and supramolecular organization enables thermally activated delayed fluorescence with reverse intersystem crossing rates of 1.2×10⁶ s⁻¹ [5].

Steric and Electronic Effects of Diphenylamine Core Structure

The triphenylamine core’s propeller-shaped geometry (dihedral angles of 32–45° between rings) [3] creates a unique balance of steric and electronic effects:

Steric Considerations

  • Central nitrogen lone pair conjugation creates a 15° twist from planarity [8]
  • Fluorine substitution reduces effective van der Waals radius by 0.2 Å vs. methyl groups [6]
  • Crystal packing calculations show 18% void space reduction compared to non-fluorinated analogs [6]

Electronic Modifications

  • Nitrogen-centered radical stabilization energy: 28.3 kcal/mol [8]
  • HOMO localization: 78% on nitrogen/phenyl rings vs. 22% on fluorine [5]
  • Through-space conjugation length extended by 1.2 Å due to fluorine’s inductive effects [2]

The table below contrasts core structure impacts on material properties:

ParameterDiphenylamine4-Fluoro Derivative
Oxidation Potential (V)+0.82+0.91
Crystallinity Index0.670.83
Thermal Decomposition (°C)285317
Solubility (mg/mL in CHCl₃)4538

Data sources [1] [6] [8]

This structural optimization enables the formation of three-dimensional charge transport networks, with grazing-incidence X-ray diffraction showing (010) and (002) diffraction peaks at 3.51 Å and 4.12 Å respectively [6]. The fluorine-induced dipole alignment creates anisotropic charge mobility, with in-plane/out-of-plane mobility ratios of 3.8:1 in thin-film transistors [2].

The utilization of 4-fluoro-N,N-diphenylaniline in single-layer organic light-emitting diodes represents a significant advancement in device simplification while maintaining acceptable performance characteristics. Research has demonstrated that this fluorinated triphenylamine derivative functions effectively as both a hole transporting material and an active component in single-layer configurations .

In single-layer device architectures, 4-fluoro-N,N-diphenylaniline exhibits enhanced hole transport properties compared to its non-fluorinated analogs. The introduction of the fluorine atom at the para position relative to the amine group creates a subtle electronic perturbation that optimizes the highest occupied molecular orbital levels, facilitating improved charge injection from the anode [2] [3]. This modification results in reduced turn-on voltages, typically ranging from 3.2 to 3.8 volts, which represents a significant improvement over conventional single-layer systems [4].

The external quantum efficiency of single-layer devices incorporating 4-fluoro-N,N-diphenylaniline has been reported to reach values between 2.5 and 6.0 percent, with current efficiencies ranging from 3.0 to 7.0 candela per ampere [2]. These performance metrics are particularly noteworthy considering the inherent limitations of single-layer architectures, where charge balance and exciton confinement are typically challenging to achieve.

Performance Optimization Data for Single-Layer Configurations

Device ConfigurationExternal Quantum Efficiency (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Turn-on Voltage (V)
Single-layer OLED2.5-6.03.0-7.02.0-5.03.2-3.8
Double-layer OLED6.0-8.57.0-12.05.0-9.02.8-3.2
Multilayer OLED8.5-12.012.0-18.09.0-15.02.5-2.8
Doped system15.0-20.025.0-35.020.0-30.02.3-2.5
Host-guest system20.0-25.035.0-50.030.0-45.02.0-2.3

The molecular structure of 4-fluoro-N,N-diphenylaniline contributes to its effectiveness through several mechanisms. The fluorine substitution enhances the thermal stability of the material, with glass transition temperatures exceeding 150 degrees Celsius, which is crucial for device longevity under operational conditions [5]. Additionally, the diphenylamine moieties provide excellent hole transport characteristics while maintaining good film-forming properties essential for uniform device fabrication [6].

Photophysical studies have revealed that 4-fluoro-N,N-diphenylaniline exhibits blue to blue-green emission characteristics with Commission Internationale de l'Éclairage coordinates typically falling within the range of 0.15 to 0.20 for x-values and 0.06 to 0.15 for y-values [7]. This emission profile makes it particularly suitable for applications requiring deep blue emission, which is critical for achieving high color gamut displays.

Interfacial Engineering with Perovskite Active Layers

The application of 4-fluoro-N,N-diphenylaniline in perovskite-based optoelectronic devices represents a cutting-edge approach to interfacial engineering. The fluorinated triphenylamine derivative has shown remarkable efficacy in passivating surface defects and improving charge extraction at the perovskite/hole transport layer interface [8] [9].

At the molecular level, the interaction between 4-fluoro-N,N-diphenylaniline and perovskite surfaces involves multiple binding mechanisms. The fluorine atom exhibits strong electronegativity, creating favorable dipole interactions with the perovskite surface, particularly with undercoordinated lead cations [9] [10]. This interaction results in effective passivation of surface trap states, reducing non-radiative recombination centers that typically limit device performance.

Perovskite Interface Engineering Parameters

Interface TypeBinding Energy (eV)Charge Transfer Rate (s⁻¹)Defect Density (cm⁻³)
HTM/Perovskite0.3-0.51.2×10¹²2.5×10¹⁵
Perovskite/ETL0.2-0.48.5×10¹¹1.8×10¹⁵
Buried Interface0.4-0.61.5×10¹²1.2×10¹⁵
Surface Passivation0.5-0.82.1×10¹²8.0×10¹⁴
Grain Boundary0.6-1.01.8×10¹²6.5×10¹⁴

The incorporation of 4-fluoro-N,N-diphenylaniline into perovskite light-emitting diodes has demonstrated significant improvements in device efficiency and operational stability. The fluorinated compound facilitates better energy level alignment between the perovskite active layer and the hole transport layer, reducing energy barriers for hole injection [11] [12]. This optimization results in enhanced external quantum efficiencies, often exceeding 15 percent in optimized device configurations.

Interfacial engineering with 4-fluoro-N,N-diphenylaniline also addresses the challenge of ion migration in perovskite devices. The fluorine atoms form hydrogen bonds with organic cations in the perovskite structure, effectively stabilizing the ionic framework and reducing detrimental ion migration under operational stress [9]. This stabilization mechanism is particularly important for maintaining device performance over extended operating periods.

The charge transfer kinetics at the 4-fluoro-N,N-diphenylaniline/perovskite interface have been characterized using time-resolved photoluminescence spectroscopy. Results indicate charge transfer rates on the order of 10¹² per second, representing efficient hole extraction from the perovskite layer [10]. This rapid charge transfer minimizes charge accumulation at the interface, reducing the likelihood of trap-mediated recombination processes that limit device efficiency.

Degradation Mechanisms Under Operational Stress Conditions

The operational stability of organic light-emitting diodes incorporating 4-fluoro-N,N-diphenylaniline is governed by several degradation mechanisms that become pronounced under sustained electrical and thermal stress. Understanding these degradation pathways is crucial for developing strategies to enhance device longevity and maintain consistent performance over extended operational periods [13] [14].

Photochemical degradation represents one of the primary degradation mechanisms affecting 4-fluoro-N,N-diphenylaniline under operational conditions. The high-energy photons generated during device operation can induce bond dissociation reactions, particularly affecting the carbon-nitrogen bonds in the triphenylamine moiety [15] [13]. The activation energy for photochemical degradation typically ranges from 2.8 to 3.2 electron volts, which is comparable to the energy of blue photons, making blue-emitting devices particularly susceptible to this degradation mode.

Degradation Mechanisms Under Operational Stress

Degradation TypeActivation Energy (eV)Lifetime Impact (%)Primary Mechanism
Photochemical2.8-3.225-40Bond dissociation
Thermal1.5-2.015-25Molecular rearrangement
Electrochemical2.0-2.520-35Redox reactions
Interfacial1.8-2.330-45Charge accumulation
Oxygen-related2.2-2.835-50Oxidative degradation

Thermal degradation mechanisms become significant at elevated operating temperatures, which are common in high-brightness applications. The thermal stability of 4-fluoro-N,N-diphenylaniline is enhanced by the fluorine substitution, which increases the bond dissociation energy of the aromatic system [16]. However, prolonged exposure to temperatures exceeding 100 degrees Celsius can lead to molecular rearrangement and dehydrofluorination reactions, resulting in the formation of degradation products that act as luminescence quenchers.

Electrochemical degradation occurs through oxidation and reduction reactions involving the 4-fluoro-N,N-diphenylaniline molecule under the influence of the applied electric field. The electron-withdrawing nature of the fluorine substituent modulates the oxidation potential of the triphenylamine unit, generally increasing the stability against oxidative degradation compared to non-fluorinated analogs [17] [14]. However, repeated charge injection and extraction cycles can still lead to the formation of radical cations and subsequent chemical reactions that compromise device performance.

Interfacial degradation represents a particularly challenging aspect of device stability, as it involves complex interactions between 4-fluoro-N,N-diphenylaniline and adjacent layers in the device stack. Charge accumulation at interfaces can lead to local electric field enhancement, promoting degradation reactions that would not occur under normal operational conditions [13]. The formation of charge-transfer complexes and the subsequent generation of reactive intermediates contribute to the gradual deterioration of device performance over time.

Oxygen-related degradation mechanisms become prominent in devices with inadequate encapsulation or in environments with elevated oxygen concentrations. The triphenylamine moiety is particularly susceptible to oxidation, leading to the formation of quinone-like structures that exhibit different optical and electronic properties [14]. The presence of fluorine can either enhance or inhibit oxygen-related degradation, depending on the specific reaction pathways and environmental conditions.

Research has demonstrated that the operational lifetime of devices incorporating 4-fluoro-N,N-diphenylaniline can be significantly extended through proper encapsulation, optimized device architecture, and the use of stabilizing additives [13]. The implementation of barrier layers and the careful selection of adjacent materials can minimize exposure to environmental degradants and reduce the impact of interfacial degradation mechanisms.

XLogP3

5.8

Dates

Last modified: 08-19-2023

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